

Application Notes: Synthesis and Utility of Functionalized **Cycloundeca-1,3-diene**Derivatives

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Compound of Interest		
Compound Name:	Cycloundeca-1,3-diene	
Cat. No.:	B15486911	Get Quote

Introduction

Cycloundeca-1,3-diene derivatives represent an important class of macrocyclic compounds. The eleven-membered carbocyclic framework, featuring a conjugated diene system, serves as a key structural motif in various biologically active natural products and designed molecules. The conformational flexibility of the medium-sized ring, combined with the chemical reactivity of the diene, makes these structures attractive scaffolds for drug discovery and development. Functionalization of the cycloundecadiene core allows for the fine-tuning of steric and electronic properties, enabling the modulation of biological activity and pharmacokinetic profiles. This document outlines two powerful synthetic strategies for accessing these complex molecules and highlights their application as modulators of critical cellular signaling pathways.

Key Synthetic Methodologies

The construction of medium-sized rings like cycloundecadiene presents significant synthetic challenges, primarily due to entropic factors that disfavor intramolecular cyclization over competing intermolecular reactions. Modern synthetic chemistry has overcome these hurdles through the development of highly efficient catalytic systems. Two prominent methods for the synthesis of functionalized **cycloundeca-1,3-diene**s are Iridium-Catalyzed Intramolecular Alkene/Alkyne Cross-Coupling and Ring-Closing Metathesis (RCM).



- Iridium-Catalyzed Intramolecular Cross-Coupling: A novel approach for the stereoselective
 synthesis of macrocyclic 1,3-dienes involves the intramolecular cross-coupling of a terminal
 alkene and an alkyne within a linear precursor. This method, catalyzed by an iridium
 complex, demonstrates excellent functional group tolerance and provides high
 stereoselectivity for the resulting diene, making it a powerful tool for constructing complex
 macrocycles.[1][2]
- Ring-Closing Metathesis (RCM): RCM has become a cornerstone of macrocycle synthesis
 due to the exceptional functional group tolerance and predictable reactivity of rutheniumbased catalysts.[3][4] A sequential RCM/intramolecular cross-coupling strategy is particularly
 effective for creating 11-membered macrolactones that contain a conjugated Z,Z-1,3-diene
 subunit.[5][6] This modular approach allows for the assembly of diverse functionalized
 precursors for cyclization.

Applications in Drug Development

Functionalized macrocycles are privileged structures in medicinal chemistry, capable of binding to challenging protein targets with high affinity and selectivity. **Cycloundeca-1,3-diene** derivatives have shown potential in modulating key signaling pathways implicated in cancer.

- Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[7]
 [8] Macrocyclic compounds have been developed that inhibit this pathway by acting as antagonists of the Smoothened (SMO) receptor, a key signal transducer.[7][9] This provides a therapeutic strategy for cancers driven by uncontrolled Hh signaling.
- RAF1/MEK/ERK Pathway Activation: The natural product Lasonolide A, which features a
 complex macrocyclic core, exhibits potent anticancer activity by inducing premature
 chromosome condensation.[10] Mechanistic studies have revealed that Lasonolide A
 activates the RAF1-MEK-ERK signaling cascade, a central pathway controlling cell
 proliferation and survival.[9][10] This discovery highlights the potential for macrocyclic dienes
 to serve as chemical probes and starting points for novel anticancer agents.

Experimental Protocols



Protocol 1: Iridium-Catalyzed Intramolecular Alkene/Alkyne Cross-Coupling

This protocol describes a general procedure for the synthesis of a functionalized 12-membered 1,3-diene, adapted from the work of Zhang et al. The procedure can be modified for 11-membered rings by using the appropriate linear precursor.

Reaction Scheme: A linear N-alkenyl-N-alkynyl tosylamide is cyclized using an Iridium catalyst to form a macrocyclic diene.

Materials:

- Linear precursor (e.g., N-(but-3-en-1-yl)-N-(oct-7-yn-1-yl)-4-methylbenzenesulfonamide)
- [Ir(cod)Cl]2 (Iridium catalyst)
- P(OPh)₃ (Ligand)
- 1,2-Dichloroethane (DCE) (Anhydrous)
- Argon gas supply
- Standard Schlenk line glassware

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (5 mol%) and P(OPh)₃ (20 mol%).
- Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
- In a separate vial, dissolve the linear alkene-alkyne precursor (1.0 eq) in 8.0 mL of anhydrous DCE.
- Add the solution of the precursor to the catalyst mixture via syringe.



- Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired functionalized macrocyclic 1,3-diene.

Protocol 2: Sequential Ring-Closing Metathesis (RCM) / Intramolecular Cross-Coupling

This protocol outlines a general strategy for synthesizing an 11-membered macrolactone containing a conjugated Z,Z-1,3-diene, based on the work of Organ et al.[5][6]

Reaction Scheme: A diene-containing linear ester is first cyclized via RCM to form an unsaturated siloxane ring. Subsequent intramolecular palladium-catalyzed cross-coupling with a pendant alkenyl iodide moiety yields the final macrolactone.

Materials:

- Linear diene precursor with silyl ether and alkenyl iodide functionalities
- · Grubbs' 2nd Generation Catalyst
- Dichloromethane (DCM) (Anhydrous)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Silver phosphate (Ag₃PO₄)
- Tetrahydrofuran (THF) (Anhydrous)
- Argon gas supply

Procedure:



Step A: Ring-Closing Metathesis

- Dissolve the linear diene precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.01 M.
- Bubble argon through the solution for 15 minutes to degas.
- Add Grubbs' 2nd Generation Catalyst (5 mol%) to the solution.
- Stir the reaction at 40 °C for 4-6 hours under an argon atmosphere. Monitor by TLC.
- Once the starting material is consumed, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
- Concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the intermediate unsaturated siloxane macrocycle.

Step B: Intramolecular Cross-Coupling

- To a flame-dried Schlenk flask, add Pd(OAc)₂ (10 mol%), PPh₃ (40 mol%), and Ag₃PO₄ (2.0 eq).
- Evacuate and backfill the flask with argon three times.
- Add a solution of the siloxane macrocycle from Step A (1.0 eq) in anhydrous THF (to a
 concentration of 0.002 M) via a syringe pump over a period of 10 hours to the catalyst
 mixture at 60 °C. This slow addition is crucial to favor the intramolecular reaction.
- After the addition is complete, continue stirring at 60 °C for an additional 12 hours.
- Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by flash column chromatography to yield the final 11-membered macrolactone with the conjugated Z,Z-1,3-diene unit.

Quantitative Data Summary



The following tables summarize representative data for the synthesis of macrocyclic dienes using the described methodologies.

Table 1: Iridium-Catalyzed Intramolecular Cross-Coupling of Various Precursors

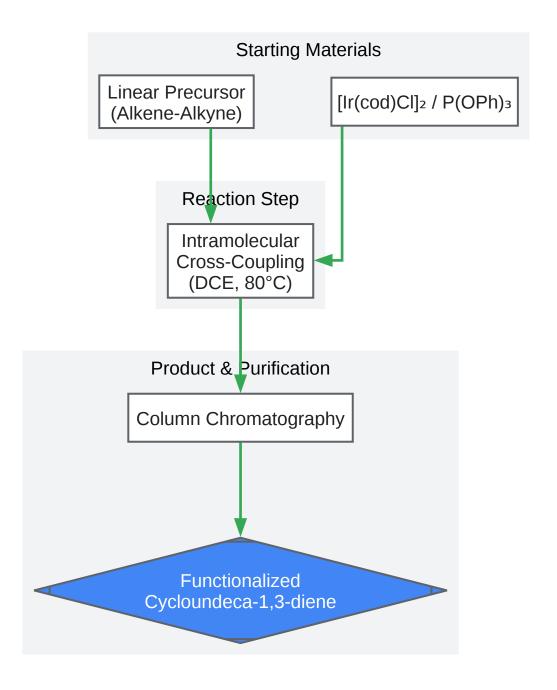
Entry	Ring Size	Functional Group (R)	Yield (%)	Diene Selectivity (E,Z:other)
1	12	-CH₂OBn	78	>95:5
2	12	-CO₂Me	65	>95:5
3	13	-Ph	72	>95:5
4	14	-OTBS	81	>95:5

Table 2: RCM/Cross-Coupling Synthesis of Functionalized 11- and 12-Membered Macrolactones[5]

Entry	Ring Size	Precursor Substitutio n	RCM Yield (%)	Cross- Coupling Yield (%)	Overall Yield (%)
1	11	Methyl ester	85	58	49
2	12	Benzyl ether	92	75	69
3	12	Benzo-fused	88	71	62
4	13	Isopropyl ester	90	61	55

Visualizations Synthetic Workflows & Signaling Pathways

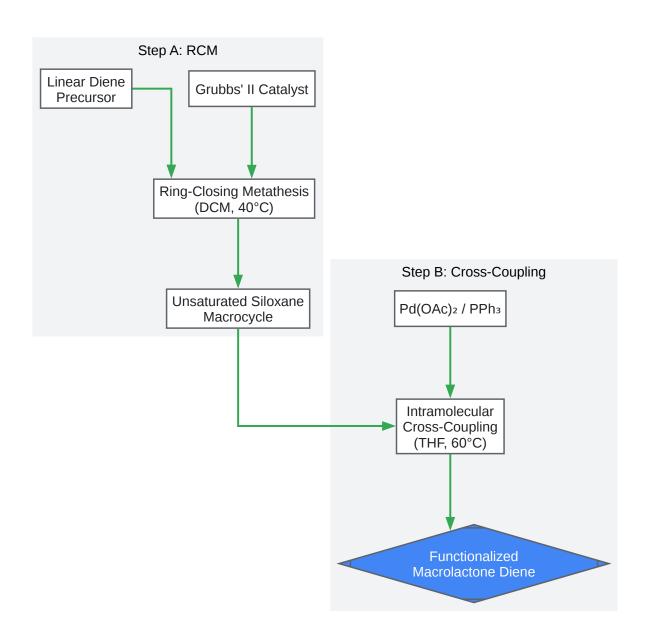




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Caption: Workflow for Iridium-Catalyzed Macrocyclization.

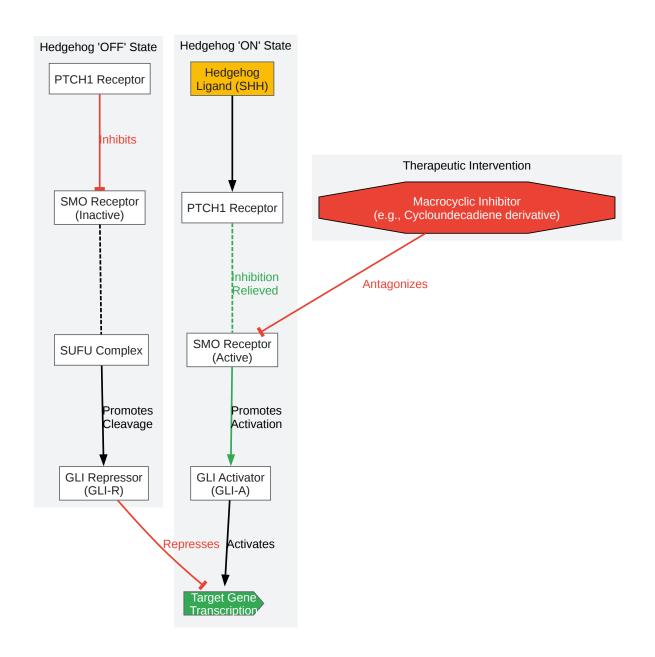




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Caption: Workflow for Sequential RCM/Cross-Coupling Synthesis.

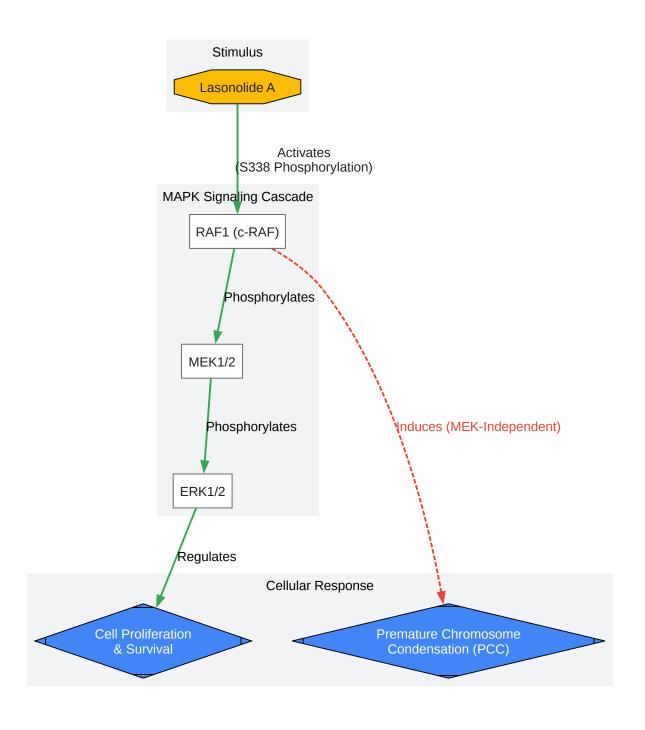




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Caption: Inhibition of the Hedgehog Signaling Pathway.





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Caption: Lasonolide A Activates the RAF1/MAPK Pathway.



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